(3aS,4S,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Description
This fluorinated cyclopenta[d][1,3]dioxol derivative features a trityl-protected hydroxymethyl group at position 6 and a stereospecific fluorine substitution at position 3. Its bicyclic core, fused dioxolane rings, and bulky trityloxy group confer unique steric and electronic properties, making it a critical intermediate in nucleoside analog synthesis and antiviral drug development . The compound’s stereochemistry (3aS,4S,6aR) is essential for its biological activity, as demonstrated in studies on carbocyclic fluorocytosine analogs .
Properties
IUPAC Name |
(3aR,6S,6aS)-5-fluoro-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FO4/c1-27(2)32-25-22(23(29)24(30)26(25)33-27)18-31-28(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,24-26,30H,18H2,1-2H3/t24-,25-,26+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPZYZZSNMTBBI-CYXNTTPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(=C(C2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](C(=C([C@H]2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclic Core Construction from D-Ribose
The cyclopenta[d] dioxol scaffold is synthesized from D-ribose through a multi-step sequence involving ketone formation, cyclopropanation, and stereochemical control. Source details a route where D-ribose undergoes acetone-mediated protection to yield (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d] dioxol-4-ol (A ). Subsequent tritylation with trityl chloride in pyridine/dichloromethane introduces the trityloxy methyl group, producing intermediate B in 70% yield . Cyclopropanation is achieved via diethyl zinc and diiodomethane, forming the bicyclic structure 3 with >95% diastereomeric excess .
Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Tritylation | Trityl chloride, pyridine | DCM | 25°C | 70% |
| Cyclopropanation | Et₂Zn, CH₂I₂ | DCM | 0–25°C | 85% |
Final Oxidation and Functionalization
The tertiary alcohol at position 4 is installed via oxidation of intermediate 9 (Source ). Osmium tetroxide-mediated dihydroxylation followed by selective oxidation with TEMPO/NaClO₂ yields the ketone, which is reduced stereoselectively using NaBH₄ to afford the (4S) configuration .
Scalability and Process Optimization
Large-scale synthesis (kilogram quantities) is feasible, as evidenced by Source , which reports an overall 3.52% yield from D-ribose. Critical parameters include:
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Solvent Selection : Dichloromethane for tritylation; THF/water mixtures for deprotection .
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Catalysis : Palladium on carbon for hydrogenolysis of benzyl ethers .
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Crystallization : Acetonitrile/water mixtures purify intermediates, enhancing diastereomeric purity .
Analytical Characterization
1H NMR and 13C NMR confirm regio- and stereochemistry:
Chemical Reactions Analysis
Types of Reactions
(3aS,4S,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atom and trityloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (3aS,4S,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its fluorine atom and trityloxy group can interact with biological molecules, providing insights into their functions and interactions.
Medicine
In medicine, this compound has potential applications as a drug candidate or a pharmacological tool. Its ability to interact with specific molecular targets makes it a valuable compound for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, materials, and intermediates for various applications. Its unique properties make it suitable for use in high-performance materials and advanced technologies.
Mechanism of Action
The mechanism of action of (3aS,4S,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The fluorine atom and trityloxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or interference with nucleic acid processes.
Comparison with Similar Compounds
Key Insights :
- The tert-butyldiphenylsilyloxy analog (MW 464.6) offers improved solubility in nonpolar solvents compared to the trityloxy variant, but its steric bulk limits reactivity in nucleophilic substitutions .
- The absence of fluorine and protecting groups in the simpler analog (MW 156.18) reduces synthetic utility but simplifies scalability .
Fluorinated Cyclopenta[d][1,3]dioxol Derivatives
Key Insights :
Key Insights :
- The trifluoromethylsulfonyl-containing derivative shows broad-spectrum antibacterial activity, leveraging fluorine’s lipophilicity to enhance membrane penetration .
- The nitropyrimidine analog’s kinase inhibition (IC₅₀ 12 nM) highlights the scaffold’s adaptability in targeting enzymatic active sites .
Quantitative Similarity Analysis
Using Tanimoto coefficients (binary fingerprint comparison), the target compound shares >85% similarity with tert-butyldiphenylsilyloxy-protected analogs but <50% with non-fluorinated derivatives . This aligns with observed trends in reactivity and bioactivity.
Biological Activity
The compound (3aS,4S,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is a fluorinated derivative of cyclopentadiene and has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C28H27FO4
- Molecular Weight : 446.52 g/mol
- CAS Number : 805245-42-5
- Purity : Typically ≥ 95% .
The biological activity of this compound is largely attributed to its structural features which allow it to interact with various biological targets. The presence of the fluorine atom and trityloxy group enhances its lipophilicity and stability, potentially influencing its pharmacokinetic properties.
Anticancer Activity
Research indicates that derivatives of cyclopentadiene compounds exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound has shown promise in inhibiting cancer cell proliferation in various assays. Specific IC50 values for related compounds suggest that modifications to the cyclopentadiene structure can enhance anticancer activity.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties:
- Mechanism : It may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. Studies have demonstrated that similar compounds can reduce the levels of inflammatory mediators like NO and PGE2 in activated macrophages .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity:
- Activity Spectrum : While specific data on this compound is limited, related benzofuran derivatives have shown notable antimicrobial effects against various pathogens .
Case Studies
Q & A
Q. What are the critical reaction conditions for synthesizing this compound?
Synthesis typically involves inert atmosphere conditions (e.g., nitrogen), low-temperature reagent addition (-20°C), and stepwise purification via flash column chromatography. For example, trifluoromethanesulfonic anhydride is added incrementally in dry dichloromethane to ensure controlled reactivity, followed by quenching with saturated sodium bicarbonate . Column chromatography with solvents like petroleum ether/ethyl acetate (2:1) yields purified product (82% reported for similar compounds) .
Q. How is the stereochemical configuration confirmed?
Stereochemistry is validated using and NMR spectroscopy. Coupling constants (e.g., for fluorine-proton coupling) and chemical shifts (e.g., 93.81 ppm for fluorinated carbons) are analyzed to assign configurations . Comparative studies with known diastereomers or enantiomers are also critical .
Q. What purification methods are effective for isolating this compound?
Common methods include flash chromatography (e.g., silica gel columns with ethyl acetate/hexane gradients) and recrystallization. For example, purification of similar fluorinated cyclopentane derivatives achieved 97.2% purity via HPLC after column chromatography . Molecular sieves may be employed to control moisture during sensitive steps .
Advanced Research Questions
Q. How can fluorination efficiency be optimized to minimize byproducts?
Fluorine introduction requires precise control of reaction temperature, stoichiometry, and choice of fluorinating agents (e.g., DDQ for oxidative fluorination). Monitoring via TLC or HPLC helps track intermediate formation. In one study, DDQ-mediated fluorination achieved 86% yield by maintaining anhydrous conditions and incremental reagent addition . Solvent polarity adjustments (e.g., dichloromethane/water mixtures) can further suppress side reactions .
Q. How are structural discrepancies resolved when spectroscopic data conflicts with expected results?
Discrepancies between predicted and observed NMR/HPLC data necessitate multi-step validation:
Q. What strategies enhance stereoselectivity in the cyclopentane core formation?
Stereocontrol is achieved through chiral auxiliaries, enantioselective catalysts, or substrate pre-organization. For instance, molecular sieves in reductive amination steps can reduce racemization by scavenging water . Temperature modulation (e.g., -20°C for kinetically controlled reactions) and solvent polarity adjustments (e.g., dichloromethane vs. THF) also influence diastereomeric ratios .
Methodological Considerations
Q. How is the trityloxy protecting group stability assessed during synthesis?
Trityl ether stability under acidic or oxidative conditions is evaluated via comparative studies. For example, exposure to mild acids (e.g., acetic acid) or oxidizing agents (e.g., DDQ) can reveal deprotection thresholds. Stability is confirmed via NMR monitoring of characteristic trityl proton signals (6.5–7.5 ppm) .
Q. What analytical techniques validate purity for biological testing?
Purity ≥95% is typically required, verified via:
- HPLC : Reverse-phase columns (C18) with UV detection (e.g., 97.2% purity reported for related compounds) .
- Elemental Analysis : Matching calculated vs. observed C/H/N percentages.
- Chiral HPLC : To confirm enantiomeric excess in stereospecific applications .
Data Interpretation Challenges
Q. How are conflicting spectral data between NMR and mass spectrometry reconciled?
Contradictions may arise from isotopic impurities, residual solvents, or fragmentation patterns. Resolution involves:
Q. What computational tools aid in predicting reaction pathways for this compound?
Density Functional Theory (DFT) simulations model transition states for fluorination or cyclization steps. Software like Gaussian or ORCA predicts steric and electronic effects, guiding experimental design. For example, DFT can optimize fluorine’s spatial orientation in the cyclopentane ring to minimize steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
